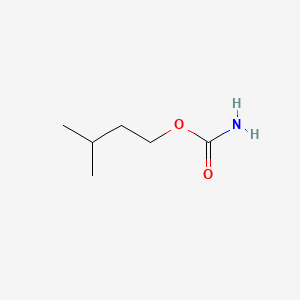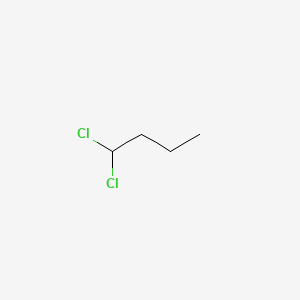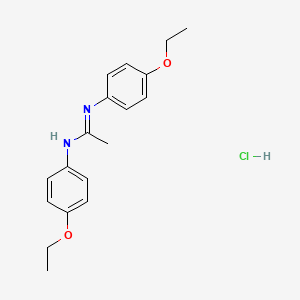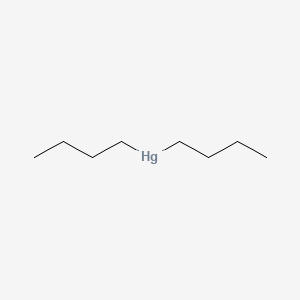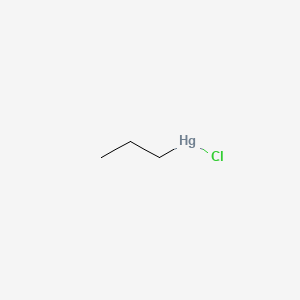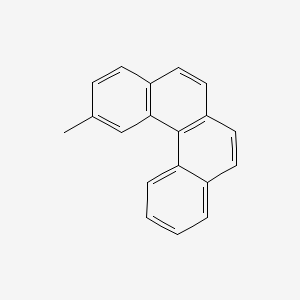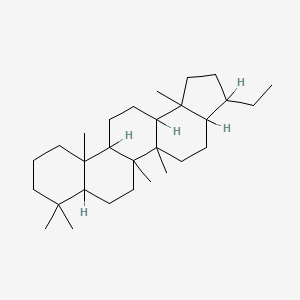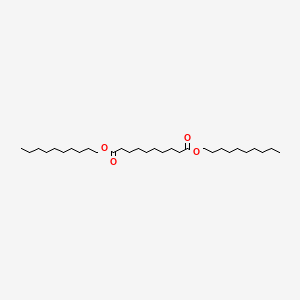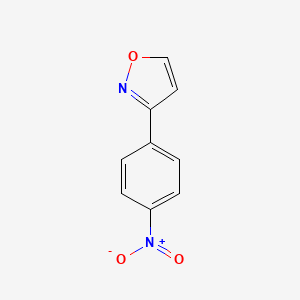
3-(4-Nitrophényl)isoxazole
Vue d'ensemble
Description
3-(4-Nitrophenyl)isoxazole is a chemical compound with the formula C9H6N2O3 . It is a solid substance and is used in early discovery research .
Synthesis Analysis
The synthesis of isoxazole derivatives, including 3-(4-Nitrophenyl)isoxazole, has been a subject of interest in medicinal chemistry. The most common methods involve the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones .Molecular Structure Analysis
The molecular formula of 3-(4-Nitrophenyl)isoxazole is C9H6N2O3 . The SMILES string representation is [O-]N+c1ccc(cc1)-c2ccon2 .Chemical Reactions Analysis
The construction of the isoxazole ring, such as in 3-(4-Nitrophenyl)isoxazole, involves two main reactions: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .Physical And Chemical Properties Analysis
3-(4-Nitrophenyl)isoxazole is a solid substance . Its molecular weight is 190.16 .Applications De Recherche Scientifique
Activité antimicrobienne
Isoxazole, la structure de base du 3-(4-Nitrophényl)isoxazole, aurait montré un large éventail d'activités pharmacologiques, y compris une activité antimicrobienne . Les propriétés antimicrobiennes des dérivés de l'isoxazole ont été explorées dans diverses études de recherche, où ils ont été synthétisés en utilisant différentes chalcones substituées et testés pour leur activité antimicrobienne .
Propriétés anticancéreuses
Les dérivés de l'isoxazole ont également été associés à des propriétés anticancéreuses . La présence du cycle isoxazole dans la structure du this compound pourrait potentiellement contribuer à son activité anticancéreuse, bien que des études spécifiques sur ce composé soient nécessaires pour confirmer cela.
Activités anti-inflammatoires et antihypertensives
Les composés de l'isoxazole se seraient avérés posséder des activités anti-inflammatoires et antihypertensives . Ces propriétés pourraient potentiellement être présentes dans le this compound, ce qui en fait un composé intéressant pour le développement de nouveaux agents thérapeutiques.
Propriétés anti-VIH
Il a été rapporté que les dérivés de l'isoxazole présentent des propriétés anti-VIH . Cela suggère que le this compound pourrait potentiellement être utilisé dans le développement de nouveaux médicaments anti-VIH.
Propriétés antituberculeuses
Les composés de l'isoxazole ont été associés à des propriétés antituberculeuses . Cela suggère que le this compound pourrait potentiellement être utilisé dans le développement de nouveaux médicaments antituberculeux.
Applications en science des matériaux
Les composés de l'isoxazole ont été utilisés dans la création de matériaux présentant des propriétés cristallines liquides . Cela suggère que le this compound pourrait potentiellement être utilisé dans le développement de nouveaux matériaux présentant des propriétés uniques.
Mécanisme D'action
Target of Action
This compound belongs to a class of molecules known as isoxazoles, which are often used in medicinal chemistry due to their diverse biological activities . .
Mode of Action
Isoxazole derivatives are known to interact with various enzymes and receptors via numerous non-covalent interactions
Biochemical Pathways
Isoxazole derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory effects . These activities suggest that isoxazoles may affect multiple biochemical pathways, but the exact mechanisms remain to be determined.
Result of Action
Given the diverse biological activities of isoxazole derivatives , this compound could potentially exert a wide range of effects on cells
Safety and Hazards
Orientations Futures
The synthesis and use of isoxazole derivatives, including 3-(4-Nitrophenyl)isoxazole, continue to be a significant area of research due to their synthetic availability, unique chemical and biological properties, and widespread practical use . The development of metal-free synthetic routes for the synthesis of isoxazoles is one of the recent trends .
Analyse Biochimique
Biochemical Properties
3-(4-Nitrophenyl)isoxazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 3-(4-Nitrophenyl)isoxazole has been shown to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes . This inhibition is primarily due to the binding of the compound to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation.
Cellular Effects
The effects of 3-(4-Nitrophenyl)isoxazole on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 3-(4-Nitrophenyl)isoxazole can modulate the activity of mitogen-activated protein kinases (MAPKs), which are critical for cell proliferation, differentiation, and apoptosis . Additionally, this compound can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular redox balance and metabolism.
Molecular Mechanism
At the molecular level, 3-(4-Nitrophenyl)isoxazole exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to their active sites. This binding can either be competitive or non-competitive, depending on the enzyme and the specific interaction with 3-(4-Nitrophenyl)isoxazole . Furthermore, this compound can induce changes in gene expression by interacting with transcription factors or signaling molecules, leading to altered cellular functions.
Temporal Effects in Laboratory Settings
The temporal effects of 3-(4-Nitrophenyl)isoxazole in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its biological activity. In vitro studies have shown that 3-(4-Nitrophenyl)isoxazole remains stable under physiological conditions for extended periods, allowing for sustained biological effects . In vivo studies indicate that the compound may undergo metabolic degradation, leading to reduced efficacy over time.
Dosage Effects in Animal Models
The effects of 3-(4-Nitrophenyl)isoxazole vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and antioxidant properties without significant toxicity . At higher doses, 3-(4-Nitrophenyl)isoxazole can induce adverse effects, such as hepatotoxicity and nephrotoxicity, highlighting the importance of dose optimization in therapeutic applications .
Metabolic Pathways
3-(4-Nitrophenyl)isoxazole is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolites can either retain the biological activity of the parent compound or exhibit different pharmacological properties. The interaction of 3-(4-Nitrophenyl)isoxazole with these enzymes can also influence metabolic flux and metabolite levels in the body.
Transport and Distribution
The transport and distribution of 3-(4-Nitrophenyl)isoxazole within cells and tissues are mediated by specific transporters and binding proteins. For instance, the compound can be transported across cell membranes by solute carrier (SLC) transporters, which facilitate its uptake into cells . Once inside the cells, 3-(4-Nitrophenyl)isoxazole can bind to intracellular proteins, influencing its localization and accumulation in specific tissues.
Subcellular Localization
The subcellular localization of 3-(4-Nitrophenyl)isoxazole is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . In the nucleus, 3-(4-Nitrophenyl)isoxazole can interact with DNA and transcription factors, modulating gene expression. In mitochondria, it can influence cellular respiration and energy production.
Propriétés
IUPAC Name |
3-(4-nitrophenyl)-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-11(13)8-3-1-7(2-4-8)9-5-6-14-10-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXAAKZGOIOIOQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00345549 | |
| Record name | 3-(4-Nitrophenyl)isoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00345549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4264-05-5 | |
| Record name | 3-(4-Nitrophenyl)isoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00345549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


